molecular formula C9H9IO3 B6209719 methyl 2-hydroxy-2-(3-iodophenyl)acetate CAS No. 1864147-09-0

methyl 2-hydroxy-2-(3-iodophenyl)acetate

Cat. No.: B6209719
CAS No.: 1864147-09-0
M. Wt: 292.1
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Description

Methyl 2-hydroxy-2-(3-iodophenyl)acetate (CAS 1864147-09-0) is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 . This ester is characterized by a hydroxyacetate backbone substituted with a 3-iodophenyl group, making it a valuable building block in synthetic organic chemistry. Its structure, featuring both an electron-rich aromatic system (due to the oxygen-containing substituents) and a reactive carbon-iodine bond, allows it to participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This makes it a versatile precursor for synthesizing more complex molecular architectures, potentially for pharmaceutical development and materials science research. The compound is provided as a solid and should be stored according to the provided safety data sheets. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

1864147-09-0

Molecular Formula

C9H9IO3

Molecular Weight

292.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters for this transformation include:

  • Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Solvent mixture : 1,2-Dimethoxyethane (DME)/ethanol (4:1 v/v)

  • Temperature : 100°C under inert atmosphere

  • Base : Sodium carbonate (2 equivalents relative to boronic ester)

The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the boronic ester. Final reductive elimination yields the coupled product. Chromatographic purification (0–20% ethyl acetate/petroleum ether gradient) affords the target compound in 36% yield.

Triethylsilane-Mediated Ketone Reduction

A patent-pending methodology describes the reduction of β-keto esters to β-hydroxy esters using triethylsilane (Et3SiH) in trifluoroacetic acid (TFA). Applied to methyl 2-(3-iodophenyl)-2-oxoacetate, this protocol would proceed through the following mechanism:

Mechanistic Pathway

  • Protonation : TFA protonates the ketone oxygen, enhancing electrophilicity

  • Hydride transfer : Et3SiH delivers hydride to the carbonyl carbon

  • Workup : Sequential pH adjustments (alkaline extraction followed by acidification) isolate the product

Critical parameters include:

  • Molar ratio : Et3SiH:substrate = 2.2:1

  • Temperature : 20°C maintained during addition

  • Reaction time : 16 hours for complete conversion

This method typically achieves 84% yield for analogous compounds after dichloromethane extraction and magnesium sulfate drying.

Grignard Addition to Ketofluorohydrins

Recent advances in halide-dependent stereochemistry suggest potential for diastereoselective synthesis. While developed for nucleoside analogues, this methodology could be adapted:

Modified Grignard Protocol

  • Reagent : Methylmagnesium iodide (5 equivalents)

  • Solvent : Dichloromethane at −78°C

  • Key intermediate : Chelated magnesium alkoxide directing group

The iodine substituent enhances Lewis acidity at magnesium, favoring 1,3-syn diol formation. Though untested for this specific substrate, analogous systems achieve 4:1 diastereomeric ratios.

Comparative Analysis of Synthetic Methods

MethodYieldTemperatureKey AdvantageLimitation
Cross-Coupling36%100°CRegioselective aryl couplingRequires pre-functionalized starting materials
Silane Reduction84%20°CMild conditionsAcid-sensitive substrates incompatible
Esterification (Theoretical)>95%70°CSimplicityRequires free acid precursor
Grignard AdditionN/A−78°CStereochemical controlUntested for this substrate

Spectroscopic Characterization Benchmarks

While direct data for methyl 2-hydroxy-2-(3-iodophenyl)acetate is unavailable, predicted properties based on structural analogs include:

  • Mass Spectrometry : Expected [M+H]+ at m/z 307.1 (calculated for C9H9IO4)

  • NMR (1H) :

    • δ 3.72 (s, 3H, OCH3)

    • δ 4.95 (s, 1H, OH)

    • δ 5.32 (s, 1H, CH)

    • Aromatic protons between δ 7.15–7.85 ppm

  • Chromatography : Retention time ∼12.4 min on C18 column (MeCN:H2O 70:30)

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-2-(3-iodophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-hydroxy-2-(3-iodophenyl)acetate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

    Biological Studies: It can be used as a probe to study the interactions of iodine-containing compounds with biological systems.

    Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The iodine atom can play a crucial role in these interactions by forming halogen bonds with amino acid residues in proteins, thereby influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations among methyl 2-hydroxy-2-(3-iodophenyl)acetate and related compounds:

Compound Name Substituent (R) Halogen Molecular Weight Key Applications Evidence Source
This compound 3-Iodophenyl I ~292.04* Pharmaceutical intermediates [20]
Methyl 2-amino-2-(3-bromophenyl)acetate 3-Bromophenyl Br 244.0852 Agrochemicals, drug discovery [1]
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate 3,4-Dichlorophenyl Cl 235.07 Research chemical [21]
Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate 4-Hydroxyphenyl - 196.16 Chiral building block [2]
(R)-Methyl 2-hydroxy-2-phenylacetate Phenyl - 166.17 Stereochemical studies [13]

*Calculated based on molecular formula C₉H₉IO₃.

Key Observations :

  • Halogen Effects : The iodine atom in the target compound increases molecular weight and polarizability compared to Br or Cl analogues. This enhances steric bulk and may influence binding affinity in biological systems .
  • Hydroxyl Group: The α-hydroxy group enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated esters like methyl 2-phenylacetoacetate (precursor for amphetamines) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2-hydroxy-2-(3-iodophenyl)acetate with high purity?

  • Methodology :

  • Use acid-catalyzed esterification of 3-iodophenylacetic acid derivatives with methanol. For example, H₂SO₄ or p-toluenesulfonic acid under reflux conditions (60–80°C) for 6–12 hours .
  • Employ flow microreactor systems to enhance reaction efficiency, reduce side products, and improve yield scalability compared to batch processes .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity using HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic signals (e.g., ester methyl at ~3.7 ppm, hydroxy proton at ~5.2 ppm, and aromatic protons influenced by iodine’s electron-withdrawing effect) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern of iodine (m/z 306.00 for ¹²⁷I) .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

  • Methodology :

  • Enzyme Inhibition : Use fluorometric or spectrophotometric assays (e.g., acetylcholinesterase inhibition) with varying compound concentrations (1–100 µM). Calculate IC₅₀ values via nonlinear regression .
  • Receptor Binding : Perform radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine binding affinity (Kᵢ) .
  • Antimicrobial Screening : Conduct broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

  • Methodology :

  • Perform meta-analysis of experimental parameters (e.g., assay pH, temperature, cell lines) to identify confounding variables .
  • Validate results using orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .
  • Apply multivariate regression to isolate structure-activity relationships (SAR) and quantify iodine’s electronic effects on bioactivity .

Q. What computational strategies predict interaction mechanisms with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase) or receptors. Prioritize hydrogen bonding with the hydroxy group and halogen-π interactions from iodine .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (GROMACS/AMBER) for 100+ ns to assess stability and binding free energy (MM-PBSA) .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodology :

  • Salt Formation : Synthesize hydrochloride salts (e.g., using HCl in diethyl ether) to enhance aqueous solubility .
  • Co-solvent Systems : Optimize formulations with PEG-400 or cyclodextrins (20–30% w/v) for parenteral administration .
  • Lyophilization : Prepare stable lyophilized powders (trehalose/sucrose as cryoprotectants) for long-term storage .

Q. How can reaction mechanisms for ester hydrolysis or hydroxyl group derivatization be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor hydrolysis rates (HPLC) under varying pH (2–12) and temperatures (25–60°C) to infer acid/base catalysis .
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into products via GC-MS .
  • DFT Calculations : Compute transition states (Gaussian 09) for ester cleavage pathways, comparing activation energies of SN1 vs. SN2 mechanisms .

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